

Oral GLP-1R Agonist TTP273: A Comparative Analysis of Efficacy and Mechanism

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Compound of Interest

Compound Name: TTP607

Cat. No.: B1193810

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A Note on Nomenclature: This guide focuses on the clinical data available for the oral GLP-1 receptor agonist TTP273, developed by vTv Therapeutics. Initial inquiries for "TTP607" did not yield a corresponding GLP-1R agonist, suggesting a likely typographical error. TTP273 is the most relevant investigational compound from vTv Therapeutics fitting the product description.

This document provides a comparative overview of TTP273 against other established GLP-1 receptor agonists for researchers, scientists, and drug development professionals. The guide synthesizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways.

Comparative Efficacy of GLP-1R Agonists

While direct head-to-head trials of TTP273 against other GLP-1R agonists are not yet available, this section presents the efficacy data for TTP273 from its Phase 2 clinical trial and contrasts it with data from key trials of other widely used agonists.

TTP273 Phase 2 Clinical Trial (LOGRA Study) Results

The LOGRA study was a 12-week, randomized, double-blind, placebo-controlled trial that evaluated the safety and efficacy of TTP273 in patients with type 2 diabetes who were on stable doses of metformin.^{[1][2]}

Efficacy Endpoint	Placebo	TTP273 (150 mg once daily)	TTP273 (150 mg twice daily)
Mean Change in HbA1c	+0.15%	-0.71% (Placebo-subtracted: -0.86%)[1][3][4]	-0.56% (Placebo-subtracted: -0.71%)[1][3][4]
Average Weight Change	-	-0.9 kg[1][3]	-0.6 kg[1][3]
Gastrointestinal Side Effects	Nausea: 7.3%, Vomiting: 1.8%	Nausea: 3.4%, Vomiting: 0%	Nausea: 5.0%, Vomiting: 0%

Efficacy of Other GLP-1R Agonists (from select head-to-head trials)

The following table summarizes results from notable head-to-head trials of other GLP-1R agonists to provide a benchmark for efficacy. Study designs and patient populations may vary.

Comparison	Drug(s) & Dosage	Mean HbA1c Reduction	Mean Weight Reduction	Reference
SUSTAIN 7 Trial	Semaglutide 0.5 mg vs. Dulaglutide 0.75 mg	-1.5% vs. -1.1%	Not specified in snippet	[Semaglutide demonstrated superior HbA1c reduction.]
Semaglutide 1.0 mg vs. Dulaglutide 1.5 mg	-1.8% vs. -1.4%	Not specified in snippet	[Semaglutide demonstrated superior HbA1c reduction.]	
AWARD-6 Trial	Dulaglutide 1.5 mg vs. Liraglutide 1.8 mg	-1.42% vs. -1.36%	-2.90 kg vs. -3.61 kg	[Dulaglutide was non-inferior to liraglutide for HbA1c reduction; liraglutide showed greater weight loss.]

Experimental Protocols

TTP273 LOGRA Study Protocol

- Study Design: A 12-week, multi-center, Phase 2, double-blind, placebo-controlled, randomized study.[\[2\]](#)[\[5\]](#)
- Participants: 174 patients with Type 2 diabetes on stable doses of metformin.[\[1\]](#)[\[2\]](#)
- Inclusion Criteria (Baseline): Mean age of approximately 56-57 years, mean HbA1c of 8.6%, and a mean BMI of 32 kg/m².[\[5\]](#)
- Treatment Arms: Patients were randomized to receive either placebo or TTP273 at doses of 150 mg once daily or 150 mg twice daily.[\[1\]](#)[\[2\]](#)
- Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at 12 weeks.[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: Secondary endpoints included changes in body weight, plasma glucose, lipids, insulin, C-peptide, and glucagon.[\[1\]](#)[\[6\]](#)
- Analysis: The efficacy analysis was performed on the modified intent-to-treat (mITT) population, which included all randomized subjects who received at least one dose of the study medication.[\[2\]](#) An ANCOVA model, adjusted for baseline HbA1c, was used, with multiple imputation for missing data.[\[2\]](#)

Mechanism of Action and Signaling Pathways

TTP273 is an orally administered, small molecule, glucagon-like peptide 1 (GLP-1) receptor agonist.[\[7\]](#)[\[8\]](#) GLP-1 is an incretin hormone that has multiple metabolic effects beneficial for glycemic control, including enhancing insulin secretion, suppressing glucagon production, and decreasing food intake.[\[1\]](#)[\[7\]](#)

A key characteristic of TTP273 is its nature as a G-protein biased agonist.[\[7\]](#) This means it selectively activates the G-protein signaling pathway downstream of the GLP-1 receptor without significantly recruiting β -arrestin.[\[3\]](#)[\[7\]](#) This biased signaling is hypothesized to contribute to its favorable gastrointestinal side-effect profile, particularly the low incidence of nausea and vomiting, which is a common issue with peptide-based GLP-1R agonists.[\[3\]](#)

GLP-1 Receptor Signaling Pathway

GLP-1R biased agonism by TTP273.

Experimental Workflow for LOGRA Study

LOGRA Phase 2 clinical trial workflow.

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